![molecular formula C18H21NO3S B3930382 5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3930382.png)
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid
Overview
Description
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid, also known as METTP, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which can have implications for the treatment of neurological disorders such as epilepsy and chronic pain. This compound has also been studied for its potential anti-inflammatory effects and its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid involves its interaction with ion channels in the brain, specifically the voltage-gated sodium channels and the transient receptor potential (TRP) channels. This compound has been shown to enhance the activity of these channels, leading to increased neuronal excitability and neurotransmitter release. This can have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of ion channels in the brain, leading to increased neuronal excitability and neurotransmitter release. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid in lab experiments is its high purity and stability. The synthesis method has been optimized to achieve high yields and purity of the compound, which is important for reproducibility of results. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.
properties
IUPAC Name |
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-2-16-15(11-17(23-16)18(20)21)14-5-3-4-13(10-14)12-19-6-8-22-9-7-19/h3-5,10-11H,2,6-9,12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJPKKRZSYWGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)O)C2=CC=CC(=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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